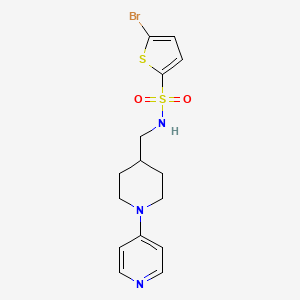

5-bromo-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide

Description

5-Bromo-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene core substituted with a bromine atom at the 5-position and a sulfonamide group at the 2-position. The sulfonamide nitrogen is further linked to a (1-(pyridin-4-yl)piperidin-4-yl)methyl moiety.

Properties

IUPAC Name |

5-bromo-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BrN3O2S2/c16-14-1-2-15(22-14)23(20,21)18-11-12-5-9-19(10-6-12)13-3-7-17-8-4-13/h1-4,7-8,12,18H,5-6,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJHPHRGZESOPMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)C2=CC=C(S2)Br)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BrN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide typically involves multiple steps:

Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting 4-pyridinecarboxaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride.

Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

Sulfonamide Formation: The brominated thiophene is then reacted with chlorosulfonic acid to form the sulfonyl chloride intermediate.

Coupling Reaction: Finally, the piperidine intermediate is coupled with the sulfonyl chloride intermediate under basic conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using similar reaction steps but optimized for larger batch sizes. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Atom

The bromine atom on the thiophene ring undergoes nucleophilic substitution reactions, enabling functionalization of the aromatic system.

Key Reactions and Conditions

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| SN2 Displacement | K₂CO₃, DMF, nucleophile (e.g., amine) | Bromine replaced with nucleophile (e.g., –NH₂) |

| Cross-Coupling | Pd catalyst, ligand, base | Suzuki-Miyaura coupling for aryl-aryl bonds |

Mechanistic Insights :

-

The electron-withdrawing sulfonamide group activates the thiophene ring, enhancing bromine’s susceptibility to substitution.

-

Polar aprotic solvents (e.g., DMF) and mild bases (e.g., K₂CO₃) promote SN2 pathways, while Pd-catalyzed systems enable cross-coupling.

Hydrolysis of the Sulfonamide Group

The sulfonamide (–SO₂NH–) group undergoes hydrolysis under acidic or basic conditions, yielding distinct products.

Reaction Pathways

| Condition | Reagents | Primary Products |

|---|---|---|

| Acidic Hydrolysis | HCl, H₂O, reflux | Thiophene-2-sulfonic acid + Amine |

| Basic Hydrolysis | NaOH, H₂O, reflux | Sulfonate salt + Amine |

Experimental Notes :

-

Acidic conditions cleave the sulfonamide bond, producing sulfonic acid and the corresponding piperidine-pyridine amine.

-

Basic hydrolysis generates a sulfonate salt, which can be acidified to isolate the sulfonic acid.

Functionalization of the Piperidine-Pyridine Moiety

The piperidine and pyridine rings participate in alkylation and coordination reactions.

Representative Transformations

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| N-Alkylation | Alkyl halides, K₂CO₃, DMF | Quaternary ammonium derivatives |

| Metal Coordination | Transition metal salts (e.g., Zn²⁺) | Coordination complexes for catalysis |

Structural Impact :

-

Alkylation at the piperidine nitrogen modifies steric and electronic properties, influencing biological activity.

-

Pyridine’s lone pair enables coordination with metals, useful in catalytic systems .

Comparative Reactivity with Analogues

The bromine and sulfonamide groups show distinct reactivity compared to similar compounds:

| Compound | Bromine Reactivity | Sulfonamide Hydrolysis Rate |

|---|---|---|

| 5-Bromo-N-(...)-thiophene-2-sulfonamide | High | Moderate (pH-dependent) |

| 5-Ethyl analogues | None | Slow |

| Non-sulfonamide bromothiophenes | Moderate | N/A |

Key Observation :

The electron-withdrawing sulfonamide group accelerates bromine substitution but stabilizes the sulfonamide against hydrolysis relative to non-sulfonamide analogues.

Scientific Research Applications

Biological Activities

Antimicrobial Properties

The compound exhibits notable antibacterial activity against various pathogens. Studies have shown that sulfonamide derivatives, including this compound, can inhibit the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate strong efficacy against strains such as Staphylococcus aureus and Escherichia coli. For example, a related compound demonstrated an MIC of 10 µg/mL against S. aureus .

Anticancer Activity

Research indicates that compounds with thiophene and sulfonamide moieties can act as effective anticancer agents. The structural features of 5-bromo-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide may interact with specific cellular targets involved in cancer proliferation and survival pathways. Studies suggest that modifications in the substituents can enhance cytotoxicity against various cancer cell lines .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for enhancing the biological activity of this compound. Key factors influencing its activity include:

- Substituent Effects : The presence of electron-withdrawing groups (like bromine) enhances antibacterial properties by increasing lipophilicity, which aids in membrane penetration.

- Ring Modifications : Variations in the piperidine or pyridine rings can significantly affect binding affinity to biological targets, influencing efficacy and selectivity .

Case Study 1: Antibacterial Evaluation

A study evaluated a series of sulfonamide derivatives, including this compound), against multiple bacterial strains. Results showed that compounds with similar structural motifs exhibited enhanced antimicrobial activity compared to traditional sulfonamides, highlighting the importance of structural diversity in drug design .

Case Study 2: Anticancer Screening

In another investigation focusing on anticancer properties, derivatives were tested against various cancer cell lines. The results indicated that modifications in the thiophene and piperidine structures could lead to compounds with significantly improved cytotoxicity profiles. This reinforces the potential of this compound class in targeting cancer cells effectively .

Mechanism of Action

The mechanism of action of 5-bromo-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the biological context and the specific target being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and properties of 5-bromo-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide with analogous sulfonamide derivatives:

Physicochemical and Crystallographic Insights

- Piperidine Conformation : In pyrimidine sulfonamides (), the piperidine ring adopts a chair conformation, which minimizes steric strain. The target compound’s piperidine-pyridine linkage may enforce a similar conformation, stabilizing intermolecular interactions.

- Aromatic Stacking : Pyrimidine sulfonamides exhibit centroid-centroid distances of 3.633–3.766 Å between aromatic rings . The target’s pyridine-thiophene system may engage in weaker stacking due to reduced π-electron density in thiophene vs. pyrimidine.

- Hydrogen Bonding : Sulfonamide N–H groups in analogs form dimeric structures via N–H⋯O bonds (e.g., N1–H1⋯O2 in ). The target’s sulfonamide is expected to participate in similar interactions, critical for crystal packing or target binding.

Biological Activity

5-bromo-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₈BrN₃O₂S |

| Molecular Weight | 364.24 g/mol |

| CAS Number | 2034322-90-0 |

The biological activity of this compound is attributed to its structural components, particularly the thiophene and sulfonamide moieties. These groups are known for their roles in modulating biological pathways, including antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of sulfonamides have been shown to possess potent antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Evaluation

In a study evaluating the antimicrobial efficacy of related compounds, the minimum inhibitory concentration (MIC) values were determined for several derivatives. The results showed that certain derivatives had MIC values ranging from 0.22 to 0.25 μg/mL against pathogenic isolates, suggesting that modifications to the sulfonamide structure can enhance antibacterial activity .

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies. Compounds containing piperidine and thiophene rings have demonstrated cytotoxic effects against cancer cell lines.

Case Study: Anticancer Evaluation

A recent study highlighted the anticancer activity of related thiophene derivatives against human cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells, with IC₅₀ values significantly lower than those of standard chemotherapeutics .

Enzyme Inhibition

In addition to its antimicrobial and anticancer properties, this compound may also exhibit enzyme inhibitory effects. Sulfonamide derivatives are known for their ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases.

Enzyme Inhibition Study

A study assessing the enzyme inhibitory activity of sulfonamide derivatives found that several compounds effectively inhibited AChE with IC₅₀ values in the low micromolar range. This suggests a potential application in treating conditions like Alzheimer's disease .

Summary of Biological Activities

Q & A

Q. What are the key synthetic routes for 5-bromo-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide, and what methodologies ensure regioselectivity?

The compound is synthesized via multi-step protocols involving palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) and sulfonamide bond formation. For example, microwave-assisted Sonogashira coupling under dry THF with Pd(PPh₃)₂Cl₂ and CuI catalysts efficiently introduces ethynyl groups to the thiophene core . Regioselectivity is controlled by protecting/directing groups (e.g., tert-butyldimethylsilyl (TBS) protection of hydroxyl groups) and reaction conditions (temperature, solvent polarity) .

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its solid-state conformation?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. The title compound exhibits intermolecular hydrogen bonding (N–H···O, C–H···π) and van der Waals interactions between the pyridine ring and thiophene-sulfonamide moiety, stabilizing the lattice . Disordered solvent molecules (e.g., CHCl₃) are often modeled with occupancy constraints .

Q. What spectroscopic techniques are critical for characterizing intermediates and final products?

- NMR : ¹H/¹³C NMR confirm substitution patterns (e.g., integration ratios for piperidinyl protons at δ 2.5–3.5 ppm) and monitor deprotection steps (TBS removal) .

- IR : Sulfonamide S=O stretches appear at ~1150–1350 cm⁻¹, while thiophene C–Br vibrations occur at ~550–650 cm⁻¹ .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and isotopic patterns (e.g., bromine’s ¹⁷⁹Br/⁸¹Br doublet) .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., bond lengths, angles) across studies be resolved?

Discrepancies in parameters like C–S bond lengths (1.766–1.774 Å in sulfonamide groups) may arise from temperature-dependent lattice distortions or refinement software settings (e.g., SHELXL vs. OLEX2). Rigorous validation using R-factor convergence (<0.05), data-to-parameter ratios (>15:1), and Hirshfeld surface analysis ensures reliability . For example, Kumar et al. (2012) resolved disorder in the pyrimidine ring by refining anisotropic displacement parameters .

Q. What strategies optimize the selectivity of electrophilic substitutions on the thiophene-sulfonamide scaffold?

Electrophilic formylation via Vilsmeier-Haack (POCl₃/DMF) selectively targets the 4-position of thiophene due to electron-donating effects from the piperidinyl group. Conversely, lithiation (n-BuLi) followed by DMF quench functionalizes the 5´-position via deprotonation of the acidic α-thiophene proton (δ ~7.05–7.11 ppm in ¹H NMR) . Computational modeling (DFT) predicts nucleophilic sites by analyzing Fukui indices .

Q. How do steric and electronic effects influence biological activity in glioma cell studies?

In U87MG glioma cells, ethynylthiophene derivatives of this compound exhibit IC₅₀ values correlating with substituent bulkiness. Bulky groups (e.g., 4-butylphenyl) enhance blood-brain barrier penetration but reduce solubility, necessitating pro-drug strategies (e.g., THP-protected acetamides) . SAR studies reveal that bromine’s electronegativity enhances target binding affinity by 2–3-fold compared to chloro analogs .

Q. What computational methods predict the compound’s binding modes with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with enzymes like carbonic anhydrase IX. The sulfonamide group coordinates Zn²⁺ in the active site, while the pyridinyl-piperidine moiety occupies hydrophobic pockets. Free energy perturbation (FEP) calculations quantify binding energy changes (~ΔG = -9.2 kcal/mol) .

Methodological Considerations

- Synthetic Reproducibility : Use anhydrous conditions (Na₂SO₄ drying) and inert atmospheres (N₂/Ar) to prevent bromine displacement by moisture .

- Crystallization : Slow evaporation from CHCl₃/MeOH (1:3) yields diffraction-quality crystals .

- Data Contradictions : Cross-validate NMR assignments using 2D techniques (COSY, HSQC) and compare with Cambridge Structural Database entries (e.g., CCDC 882589) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.